D-Biotinol

Descripción general

Descripción

D-Biotinol is a nutritional supplement for Lactobacillus arabinosus, L. casei, or Saccharomyces cerevisiae . It replaces D-biotin in saving egg white induced biotin deficiency in rats . D-Biotinol is orally active and is converted to biotin by rats .

Synthesis Analysis

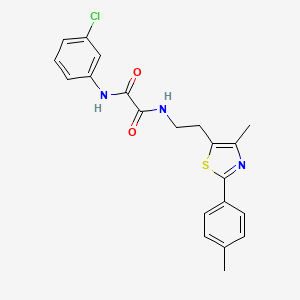

An improved synthesis of biotinol-5’-AMP, an acyl-AMP mimic of the natural reaction intermediate of biotin protein ligase (BPL), has been reported . This compound was shown to be a pan inhibitor of BPLs from a series of clinically important bacteria .

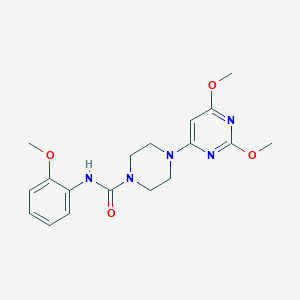

Molecular Structure Analysis

The chemical structure of the biotin molecule is composed of two rings to which a valeric acid moiety is attached as a side chain . The D-biotin isomer is the only stereoisomer that is biologically active .

Chemical Reactions Analysis

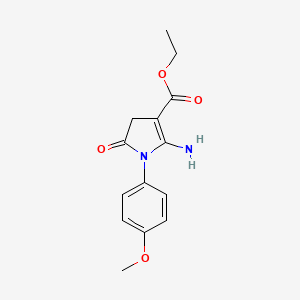

D-Biotinol is involved in several chemical reactions. For instance, it enhances the expression of hair-related keratins in hair follicle keratinocytes, as well as the expression of hair growth-promoting genes in dermal papilla cells .

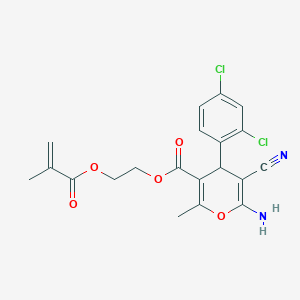

Physical And Chemical Properties Analysis

The water solubility of D-Biotinol is 20-fold greater than free biotin . It exhibits a particle size range of 2–30 μm with D-Biotin content of 50% (w/w) .

Aplicaciones Científicas De Investigación

D-Biotinol Efficacy in Animal Nutrition and Human Metabolism D-Biotinol does not replace d-biotin for the nutrition of various microorganisms (like L. arabinosus, L. casei, or S. cerevisiae). However, it is as effective as d-biotin in curing egg white-induced biotin deficiency in rats. In both rats and humans, biotinol is efficiently converted to biotin, as indicated by urinary excretion comparisons after oral or intramuscular administration (Drekter et al., 1951).

Application in Antibacterial Discovery An improved synthesis of biotinol-5'-AMP, a mimic of the natural reaction intermediate of biotin protein ligase (BPL), shows that it is a pan inhibitor of BPLs in clinically important bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis. Biotinol-5'-AMP exhibits antibacterial activity against clinical isolates of these bacteria while being non-cytotoxic to human HepG2 cells (Tieu et al., 2015).

Machine Learning in Diabetes Research While not directly related to D-Biotinol, the application of machine learning and data mining methods in biosciences, including in diabetes research, can be crucial for understanding complex metabolic processes and identifying potential applications of compounds like D-Biotinol in managing diabetic complications (Kavakiotis et al., 2017).

Biomarkers in Diabetic Retinopathy Research into biomarkers for diabetic retinopathy, a complication of diabetes, often involves understanding metabolic pathways and the impact of various compounds, potentially including D-Biotinol, on these pathways. Identifying such biomarkers can facilitate early disease detection and monitoring the effectiveness of treatments, including those involving D-Biotinol (Simó-Servat et al., 2016).

Scientometric Analysis in Diabetic Retinopathy Research Comprehensive analysis of scientific production in diabetic retinopathy, including the exploration of new hypotheses and treatment methods, could provide insights into the potential role of D-Biotinol in this field. The focus on epidemiologic and translational research highlights the importance of understanding the biochemical basis of diseases for developing effective treatments (Ramin et al., 2015).

Mecanismo De Acción

Direcciones Futuras

There is a desperate need for novel antibiotic classes to combat the rise of drug resistant pathogenic bacteria. Inhibitors of the essential metabolic enzyme biotin protein ligase (BPL) represent a promising drug target for new antibacterials . A novel form of encapsulated biotin, WS Biotin, was developed in order to improve the water solubility of free biotin and was found to be effective for cosmetic use in both hair and skin applications .

Propiedades

IUPAC Name |

(3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIKRHKHRAAZIO-CIUDSAMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Biotinol | |

CAS RN |

53906-36-8 | |

| Record name | Biotinol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053906368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIOTINOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GT586J33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)

![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)

![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)